molecular formula C16H15N7O B2611867 1-(6-phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide CAS No. 2034476-80-5

1-(6-phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide

Cat. No.: B2611867
CAS No.: 2034476-80-5
M. Wt: 321.344
InChI Key: LLZQRAOOHGEQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N7O and its molecular weight is 321.344. The purity is usually 95%.
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Scientific Research Applications

Research Applications of Chemical Analogues

Biological Activities of Phenothiazines and Triazolopyrimidines

Research has identified phenothiazines and triazolopyrimidines as compounds with significant biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. These activities are attributed to their interactions with biological systems, including DNA intercalation and membrane penetration, highlighting their potential in medicinal chemistry and drug development (Pluta, Morak-Młodawska, & Jeleń, 2011); (Renyu et al., 2018).

Synthetic Routes for Triazoles

The synthesis of 1,2,3-triazoles, including methods for generating 1,4-disubstituted variants, is crucial for developing new molecules with a broad spectrum of biological activities. This area of research is particularly relevant for drug discovery, highlighting the synthetic versatility and potential therapeutic applications of triazole derivatives (Kaushik et al., 2019).

Novel Triazole Derivatives

The exploration of novel 1H-1,2,3- and 1H-1,2,4-triazole derivatives emphasizes the ongoing interest in developing new drugs with diverse biological activities. This research underscores the importance of triazole derivatives in addressing a range of health conditions and the need for new synthetic methods and biological evaluations (Ferreira et al., 2013).

Functional Chemical Groups in CNS Drug Synthesis

Identifying functional chemical groups that could lead to novel CNS-active drugs is a critical area of research. Heterocyclic compounds like triazoles and pyrimidines play a significant role in this domain, offering a foundation for synthesizing compounds with potential CNS activities, ranging from antidepressant to anticonvulsant effects (Saganuwan, 2017).

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O/c24-15(21-16-19-10-20-22-16)12-7-23(8-12)14-6-13(17-9-18-14)11-4-2-1-3-5-11/h1-6,9-10,12H,7-8H2,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZQRAOOHGEQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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